1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid is a complex organic compound that features a bicyclic structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2.C2H2O4/c1-2-4-6-19(5-3-1)21-11-9-20(10-12-21)15-18-14-16-7-8-17(18)13-16;3-1(4)2(5)6/h7-8,16-19H,1-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKKLZJQICKCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]hept-5-ene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as peracetic acid to form epoxides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracetic acid, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways . The exact pathways and targets depend on the functional groups present and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine is unique due to its combination of a bicyclic core with a piperazine and cycloheptyl group. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
